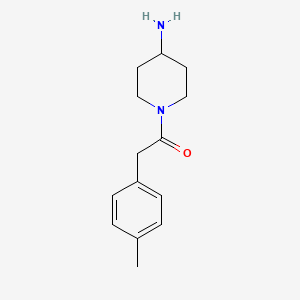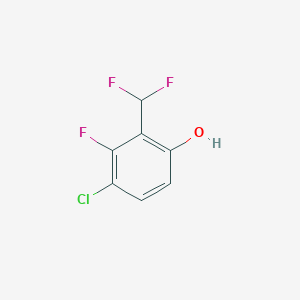![molecular formula C9H7BClNO2S B15091743 Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- CAS No. 2225155-08-6](/img/structure/B15091743.png)
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a thiophene ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups on enzymes or other proteins, leading to the inhibition of their activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- can be compared with other similar compounds, such as:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.
Thiophenylboronic acid: Contains a thiophene ring similar to the target compound but lacks the pyridine ring and chlorine substitution.
Pyridylboronic acid: Similar to the target compound but without the thiophene ring and chlorine substitution.
The uniqueness of boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]- lies in its combination of a pyridine ring, thiophene ring, and chlorine substitution, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives.
Propriétés
Numéro CAS |
2225155-08-6 |
|---|---|
Formule moléculaire |
C9H7BClNO2S |
Poids moléculaire |
239.49 g/mol |
Nom IUPAC |
(5-chloro-6-thiophen-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5,13-14H |
Clé InChI |
SCEJBDRESIQDEF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C2=CC=CS2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
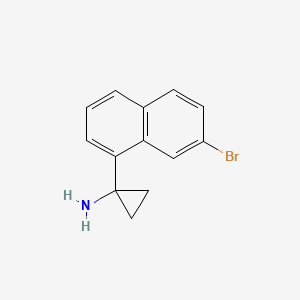

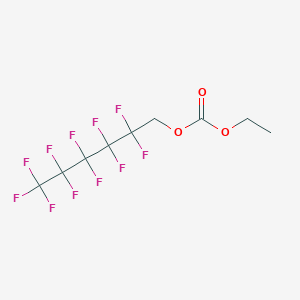

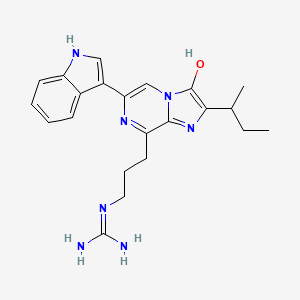
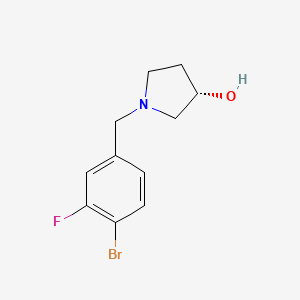
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
